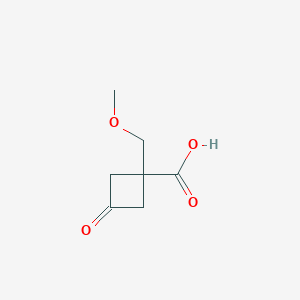

1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid

Description

1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a methoxymethyl substituent at position 1 and a ketone group at position 2. This compound is a specialized building block in organic synthesis, particularly in pharmaceutical and materials science research. Its unique structure combines the strained cyclobutane ring with functional groups that enhance solubility and reactivity. The methoxymethyl group introduces steric and electronic effects, while the 3-oxo group contributes to ring strain, making it a versatile intermediate for cycloadditions or derivatization reactions .

Properties

IUPAC Name |

1-(methoxymethyl)-3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-4-7(6(9)10)2-5(8)3-7/h2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGHKBMBRLZTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxymethyl-substituted precursor with a cyclobutane derivative in the presence of a strong acid or base to facilitate the cyclization process. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency and yield. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process. Purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its cyclobutane structure allows for unique reactivity patterns that can be exploited in synthetic pathways. For instance, it has been utilized in the synthesis of functionalized bicyclic compounds, which are important in medicinal chemistry .

Example Case Study: Bicyclic Compound Synthesis

A study demonstrated the use of 1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid in synthesizing bicyclo[3.1.1]heptanes. The reaction involved a Lewis acid-catalyzed annulation process that highlighted the compound's ability to undergo [4+2] cycloaddition reactions, leading to complex bicyclic structures with potential pharmacological activities .

Pharmaceutical Applications

Drug Development

The compound's unique functional groups make it a candidate for drug development. Its derivatives have shown promise as anti-inflammatory and analgesic agents due to their ability to modulate biological pathways associated with pain and inflammation.

Example Case Study: Analgesic Properties

Research has indicated that derivatives of this compound exhibit significant analgesic effects in animal models. These studies utilized various formulations and dosages to assess efficacy, revealing a dose-dependent response that could inform future clinical trials.

Material Sciences

Polymer Chemistry

In material sciences, this compound has been explored for its potential use in polymer synthesis. Its carboxylic acid functionality allows for the formation of polymeric materials through esterification or amidation reactions, which can enhance material properties such as thermal stability and mechanical strength.

Example Case Study: Polymer Synthesis

A recent investigation focused on the incorporation of this compound into polyesters. The resulting materials demonstrated improved elasticity and tensile strength compared to conventional polyesters, indicating potential applications in flexible materials and coatings .

Data Summary Table

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Substituent Diversity

Target Compound :

- 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid (): Substituents: 4-Methoxyphenyl (aromatic ring with OCH3) at position 1; 3-oxo. Purity: 99.78% (HPLC) .

- 3-Oxocyclobutane-1-carboxylic Acid (): Substituents: None at position 1; 3-oxo. Key Features: The parent compound lacks substituents, offering a baseline for studying substituent effects. Molecular weight: 114.10 g/mol .

Table 1: Comparative Physicochemical Properties

Biological Activity

1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The compound features a cyclobutane ring substituted with a methoxymethyl group and a carboxylic acid functional group. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using the MTT assay, which measures cell viability following treatment with the compound. The results are summarized in the following table:

| Cell Line | CC50 (µM) | Selective Cytotoxicity Index (SCI) |

|---|---|---|

| A549 (Lung carcinoma) | >10 | Low |

| SK-BR-3 (Breast cancer) | >10 | Low |

| MDA-MB-231 (Breast) | <30 | Moderate |

| COLO201 (Colorectal) | <10 | High |

The CC50 values indicate the concentration required to kill 50% of the cells. Notably, while some cell lines showed resistance (CC50 > 10 µM), others demonstrated significant sensitivity to the compound, particularly COLO201, which had a CC50 value below 10 µM .

The mechanism of action for this compound has been explored through various studies. Key findings include:

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces cell cycle arrest in sensitive cell lines. For instance, COLO201 cells showed an accumulation in the G2/M phase after treatment, indicating a disruption in normal cell proliferation .

- Inhibition of Proliferation : The compound appears to inhibit DNA synthesis, leading to reduced proliferation rates in treated cells. This effect was particularly pronounced at concentrations near the CC50 .

- Selectivity for Cancer Cells : The selective cytotoxicity index suggests that this compound preferentially targets cancer cells over normal cells, which is a desirable trait for anticancer agents .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Breast Cancer : In studies involving MDA-MB-231 cells, treatment with the compound resulted in significant cytotoxic effects compared to control groups. This suggests potential for development as a breast cancer therapeutic agent .

- Colorectal Cancer : The pronounced effects observed in COLO201 cells indicate that this compound may be particularly effective against colorectal cancer, warranting further investigation into its mechanisms and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the validated analytical methods to confirm the structural integrity and purity of 1-(Methoxymethyl)-3-oxocyclobutane-1-carboxylic acid?

- Methodological Answer :

- Structural Confirmation : Use NMR spectroscopy to verify the presence of characteristic signals, such as the methoxymethyl (-OCHO-) protons (δ ~3.3–3.5 ppm) and the cyclobutane ring protons (δ ~2.5–3.0 ppm). Cross-validate with IR spectroscopy to confirm carbonyl (C=O) stretches (~1700–1750 cm) .

- Purity Assessment : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). A purity threshold of ≥98% is recommended for experimental reproducibility. For example, a reported batch achieved 99.78% purity using acetonitrile/water gradients .

Q. What synthetic routes are recommended for preparing this compound with high regioselectivity?

- Methodological Answer :

- Key Step : Cyclobutane ring formation via [2+2] photocycloaddition or acid-catalyzed cyclization of pre-functionalized precursors. For regioselective introduction of the methoxymethyl group, use protecting-group strategies (e.g., silyl ethers) to direct substitution .

- Catalytic Optimization : Boron trifluoride diethyl etherate (BF·OEt) has been effective in similar cyclobutane syntheses to stabilize intermediates and enhance reaction yields .

Q. How should researchers handle storage and stability of this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at room temperature in airtight, light-protected containers. Avoid prolonged exposure to humidity, as cyclobutane derivatives may hydrolyze under acidic/basic conditions .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Related cyclobutane dicarboxylic acids showed no significant decomposition under similar conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Root-Cause Analysis : Compare NMR spectra across batches to identify impurities (e.g., residual solvents or byproducts). For example, a batch with 99.78% purity showed no extraneous peaks, while lower-purity batches exhibited signals from unreacted starting materials .

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton environments. Mass spectrometry (HRMS) can confirm molecular ion integrity .

Q. What strategies optimize the compound’s reactivity in fragment-based drug design (FBDD)?

- Methodological Answer :

- Fragment Derivatization : Introduce bioisosteres (e.g., replacing the carboxylic acid with a tetrazole) to enhance binding affinity. Methyl esters of cyclobutane carboxylates (e.g., methyl 3-oxocyclobutane-1-carboxylate) have been used as intermediates in FBDD to improve solubility .

- Conformational Analysis : Use X-ray crystallography or DFT calculations to study the cyclobutane ring’s puckering, which influences steric and electronic interactions in target binding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC or enzymatic resolution for enantiomer separation. For example, cis-3-methoxycyclobutanecarboxylic acid derivatives were resolved using immobilized lipases .

- Process Optimization : Use flow chemistry to control exothermic cyclization steps and minimize racemization. A reported route for methyl 3-oxocyclobutane-1-carboxylate achieved >90% yield under continuous-flow conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.